molecular formula C11H15NO4 B3394999 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid CAS No. 119647-72-2

4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid

Cat. No.: B3394999
CAS No.: 119647-72-2
M. Wt: 225.24 g/mol
InChI Key: ZLUXTLMRWGOZNG-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. nbinno.com Its importance is underscored by its presence in a vast array of natural and synthetic compounds with significant biological and material applications. nih.gov Pyrrole is the core structural component of vital biomolecules such as heme, which is essential for oxygen transport in blood, and chlorophylls, which are crucial for photosynthesis. nbinno.comnih.gov

In the realm of medicinal chemistry, the pyrrole nucleus is a "privileged scaffold," frequently incorporated into the design of new therapeutic agents. biolmolchem.com Its unique electronic and structural properties allow it to serve as a versatile template for developing compounds with diverse pharmacological activities. researchgate.net Numerous pyrrole derivatives have been developed as drugs, including treatments for a wide range of diseases. nbinno.combiolmolchem.com For example, functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors with antiproliferative potential, such as the anticancer drug sunitinib. nih.govmdpi.com

The aromatic character of the pyrrole ring allows it to undergo various chemical reactions, particularly electrophilic substitution, which enables chemists to introduce a wide variety of functional groups. nbinno.com This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery. nbinno.com Classic synthetic methods like the Paal–Knorr and Hantzsch reactions, along with modern advancements, provide robust pathways for constructing functionalized pyrroles, making them attractive targets for synthetic chemists. nih.govnih.gov

Overview of Butanoic Acid Moieties in Chemical Structure and Reactivity

Butanoic acid, systematically known as butyric acid, is a four-carbon straight-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH₂COOH. wikipedia.orgyoutube.com While the acid itself is a colorless, oily liquid, its derivatives, particularly its esters and salts (butanoates), are widespread. wikipedia.org

The defining feature of the butanoic acid moiety is the carboxyl group (-COOH). This functional group imparts acidity and is a key site for chemical reactivity. The terminal carboxylic acid can react with primary amines in the presence of activating agents to form highly stable amide bonds, a fundamental reaction in bioconjugation and polymer chemistry. broadpharm.com It can also be converted into various esters, which often have pleasant aromas and are used as food and perfume additives. wikipedia.org

In complex molecules, the butanoic acid chain serves as a flexible linker or spacer, connecting different functional parts of a molecule. Its four-carbon chain provides conformational flexibility, which can be critical for the molecule's ability to bind to biological targets.

PropertyValue
Systematic Name Butanoic Acid
Common Name Butyric Acid
Molecular Formula C₄H₈O₂
Molecular Weight 88.1051 g/mol
Key Functional Group Carboxylic Acid (-COOH)

This table summarizes the basic properties of the butanoic acid moiety. nist.gov

Contextualizing 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid within Pyrrole Heterocyclic Chemistry

The compound this compound is a disubstituted pyrrole derivative. Its structure features a central pyrrole ring with two distinct substituents: a butanoic acid chain at the 3-position and an ethoxycarbonyl group (-COOCH₂CH₃) at the 5-position. This specific arrangement of functional groups places it firmly within the class of compounds designed for potential biological activity or as intermediates in more complex syntheses.

The butanoic acid side chain provides a carboxylic acid terminus, which can engage in hydrogen bonding or ionic interactions, and a flexible aliphatic linker. The ethoxycarbonyl group, an ester, acts as an electron-withdrawing group, influencing the electronic properties and reactivity of the pyrrole ring. The combination of a heterocyclic aromatic system with both acidic and ester functionalities creates a molecule with multiple points for potential interaction or further chemical modification. The synthesis of related structures, such as 4-[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid, indicates an established interest in this class of substituted pyrroles. appchemical.com

Academic Research Landscape and Foundational Contributions

The academic landscape for pyrrole-butanoic acid derivatives is rooted in medicinal chemistry, particularly in the search for new enzyme inhibitors and therapeutic agents. A foundational contribution to this area is the synthesis and evaluation of a series of pyrrole butyric acid derivatives as inhibitors of the steroid 5 alpha-reductase enzyme, an important target in pharmacology. nih.gov This research, published in 1997, demonstrated that the combination of a pyrrole core and a butanoic acid side chain could yield potent and effective enzyme inhibitors. nih.gov

While specific, in-depth studies on this compound itself are not widely detailed in publicly accessible literature, the broader class of pyrrole derivatives is the subject of extensive research. Scientists have explored these compounds for a variety of biological activities, including:

Anticancer Properties: As inhibitors of protein kinases. nih.govmdpi.com

Neurodegenerative Disease: As selective butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease. nih.govresearchgate.net

Anti-inflammatory and Analgesic Agents. mdpi.com

The continued synthesis and investigation of various pyrrole-butanoic acid structures, such as 4-(1H-pyrrol-1-yl)butanoic acid and 4-oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid, highlight an ongoing interest in this molecular framework. fluorochem.co.ukuni.lu This body of work indicates that compounds like this compound are part of a larger, systematic effort to explore the chemical and biological potential of functionalized pyrrole scaffolds.

Foundational Research AreaExample Compound ClassPotential Application
Enzyme Inhibition 3-Benzoyl-4-alkylpyrrole-1-butyric acidsSteroid 5 alpha-reductase inhibition
Cholinesterase Inhibition 1,3-diaryl-pyrrole derivativesAlzheimer's Disease
Anticancer Agents Functionalized pyrrole scaffoldsProtein Kinase Inhibition

This table provides an overview of key research areas involving pyrrole derivatives. mdpi.comnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-ethoxycarbonyl-1H-pyrrol-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)9-6-8(7-12-9)4-3-5-10(13)14/h6-7,12H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXTLMRWGOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 5 Ethoxycarbonyl 1h Pyrrol 3 Yl Butanoic Acid and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which contributes to a π-excessive system. youtube.com Generally, substitution occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance compared to attack at the C3 (β) position. In 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid, the available positions for substitution are C2 and C4. The C3-alkyl chain is a weak activator, while the C5-ester is a deactivator. Consequently, the C2 position remains the most probable site for electrophilic attack due to its inherent higher reactivity and activation from the nitrogen atom.

Direct nitration and sulfonation of pyrroles require carefully controlled, mild conditions to prevent acid-catalyzed polymerization. stackexchange.com Strong acids like a sulfuric and nitric acid mixture typically lead to the formation of tars. stackexchange.comquimicaorganica.org

Nitration: The nitration of pyrrole is effectively carried out using milder reagents such as nitric acid in acetic anhydride, which forms acetyl nitrate (B79036) as the active electrophile. stackexchange.comquimicaorganica.org For the title compound, nitration is expected to yield the 2-nitro derivative as the major product. The electron-withdrawing effect of the C5-ethoxycarbonyl group may require slightly more forcing conditions compared to unsubstituted pyrrole, but the regiochemical outcome is primarily directed by the superior stability of the intermediate formed from attack at the C2 position.

Sulfonation: Sulfonation can be achieved using reagents like the sulfur trioxide-pyridine complex (Py·SO₃) in a non-polar solvent. This mild reagent avoids the polymerization issues associated with strong acids like fuming sulfuric acid. libretexts.orglibretexts.org Similar to nitration, the reaction is predicted to introduce a sulfonic acid group at the C2 position of the pyrrole ring.

ReactionReagentExpected Major Product
NitrationHNO₃ / Acetic Anhydride4-(5-(Ethoxycarbonyl)-2-nitro-1H-pyrrol-3-yl)butanoic acid
SulfonationPyridine·SO₃4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)-2-sulfonic acid butanoic acid

Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for the formylation of electron-rich heterocyclic compounds. ijpcbs.comorganic-chemistry.org It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comchemtube3d.com For pyrroles, the Vilsmeier-Haack reaction generally proceeds at the C2 position. chemistrysteps.com Given the substitution pattern of this compound, formylation is anticipated to occur at the C2 position, yielding the corresponding 2-carbaldehyde derivative. The reaction involves the electrophilic attack of the chloromethyliminium salt (Vilsmeier reagent) on the pyrrole ring, followed by hydrolysis of the resulting iminium salt during workup to give the aldehyde. organic-chemistry.orgchemtube3d.com

Houben-Hoesch Reaction: The Houben-Hoesch reaction is used for the acylation of electron-rich aromatic compounds using a nitrile and a Lewis acid catalyst (e.g., AlCl₃), followed by hydrolysis. This reaction is generally less common for simple pyrroles due to their sensitivity to strong Lewis acids. However, the deactivating effect of the ethoxycarbonyl group might mitigate polymerization, potentially allowing for acylation at the C2 position under carefully controlled conditions.

ReactionReagent(s)Expected Major Product
Vilsmeier-Haack1. POCl₃, DMF2. H₂O4-(2-Formyl-5-(ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid
Houben-HoeschR-C≡N, Lewis Acid, then H₃O⁺4-(2-Acyl-5-(ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid

Reactions Involving the Butanoic Acid Side Chain

The butanoic acid side chain offers a versatile handle for further chemical modifications through standard carboxylic acid chemistry.

The terminal carboxylic acid group can be readily transformed into various derivatives without affecting the pyrrole core, provided that appropriate reagents are chosen.

Esterification: The carboxylic acid can be converted to its corresponding methyl or ethyl ester via Fischer esterification, which involves reacting the acid with an excess of the desired alcohol under acidic catalysis. britannica.com

Amidation: Amide bond formation is typically achieved by activating the carboxylic acid, for instance with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an amine. google.com This method is widely used for creating pyrrole carboxamides. rsc.org Alternatively, conversion to an acyl chloride followed by reaction with an amine can also yield the desired amide. britannica.com

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol. Borane (BH₃), often used as a THF complex (BH₃·THF), is a particularly useful reagent for this transformation as it preferentially reduces carboxylic acids over esters, allowing for selective modification of the side chain. reddit.comresearchgate.net

TransformationReagent(s)Product Functional Group
EsterificationCH₃OH, H⁺ (cat.)Methyl ester
AmidationR-NH₂, EDCIAmide
ReductionBH₃·THFPrimary alcohol

The α-carbon of the butanoic acid side chain (the carbon adjacent to the carboxyl group) is susceptible to reactions typical of carboxylic acids. For instance, it can undergo α-halogenation via the Hell-Volhard-Zelinsky reaction, using reagents like bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This would introduce a bromine atom at the α-position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of other functional groups like hydroxyl or amino groups.

Transformations of the Ethoxycarbonyl Ester Group

The ethoxycarbonyl group at the C5 position of the pyrrole ring can also be chemically modified, although its reactivity can be influenced by the presence of the butanoic acid side chain.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH), followed by acidic workup. This reaction would convert the starting monoacid into a pyrrole-3,5-dicarboxylic acid derivative.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org However, LiAlH₄ would also reduce the carboxylic acid on the butanoic acid side chain, leading to a diol. Selective reduction of the ester in the presence of the carboxylic acid can be achieved using reagents such as lithium borohydride (B1222165) (LiBH₄). acs.org Catalytic hydrosilylation has also emerged as a powerful method for the selective reduction of carboxylic acid derivatives. nih.gov

Amidation/Aminolysis: Direct conversion of the ester to an amide by heating with an amine (aminolysis) is possible, though it often requires harsh conditions. britannica.com More efficient methods for direct amidation from esters using catalytic systems are also being developed. mdpi.com This transformation provides a route to pyrrole-5-carboxamides.

TransformationReagent(s)Product Functional Group at C5Notes
Hydrolysis1. NaOH(aq)2. H₃O⁺Carboxylic acidForms a dicarboxylic acid product.
Non-selective ReductionLiAlH₄Primary alcoholReduces both ester and carboxylic acid to alcohols.
Selective ReductionLiBH₄Primary alcoholSelectively reduces the ester over the carboxylic acid.
AmidationR-NH₂, Heat or CatalystAmideForms a C5-amide.

Hydrolysis and Transesterification Reactions

The ester and carboxylic acid moieties are primary sites for hydrolytic and related reactions. The ethoxycarbonyl group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 4-(5-carboxy-1H-pyrrol-3-yl)butanoic acid. This transformation is a fundamental step in modifying the molecule, for instance, to increase polarity or to prepare for subsequent decarboxylation or derivatization reactions.

Transesterification offers a pathway to diversify the ester group by reacting the compound with different alcohols in the presence of an acid or base catalyst. organic-chemistry.org For example, refluxing in methanol (B129727) with a catalytic amount of scandium triflate (Sc(OTf)₃) could yield the corresponding methyl ester. organic-chemistry.org This method is valuable for altering the physical properties of the molecule or for introducing functionalized alcohol groups. The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org

ReactionReagents/CatalystProductNotes
HydrolysisH₂O, H⁺ or OH⁻4-(5-carboxy-1H-pyrrol-3-yl)butanoic acidStandard ester hydrolysis.
TransesterificationR'OH, Acid/Base Catalyst (e.g., Sc(OTf)₃, NHCs)4-(5-(Alkoxycarbonyl)-1H-pyrrol-3-yl)butanoic acidAllows for the introduction of various alkyl or aryl groups (R'). organic-chemistry.org

Intramolecular Cyclization Reactions and Formation of Lactone/Lactam Systems

The presence of a butanoic acid chain connected to the pyrrole ring creates the potential for intramolecular cyclization, leading to the formation of fused heterocyclic systems, particularly lactams (cyclic amides). nih.gov The reaction typically involves the activation of the carboxylic acid group, for example, by conversion to an acid chloride or using coupling agents, followed by nucleophilic attack from the pyrrole nitrogen atom. This process results in the formation of a bicyclic system containing a γ-lactam ring fused to the pyrrole core.

Such intramolecular lactamization is a key step in the synthesis of complex polycyclic structures. rsc.org For instance, after the reduction of a strategically placed nitro group on an aromatic ring attached to the pyrrole system, an unusual transamidation can lead to intramolecular lactamization, furnishing novel fused quinoline (B57606) structures. rsc.org While lactone formation is less common for this specific substrate, it could theoretically occur if a hydroxyl group were present at an appropriate position on the side chain or the pyrrole ring. The synthesis of γ-lactams through multicomponent reactions highlights the importance of this structural motif in medicinal chemistry. nih.govmdpi.com

Reaction TypeKey TransformationResulting SystemConditions
Intramolecular LactamizationCarboxylic acid reacts with pyrrole NHFused γ-lactamActivation of carboxylic acid (e.g., SOCl₂) or high temperature.
Cyclization CascadeReduction of a precursor followed by cyclizationFused quinoline-lactamSequential reduction and intramolecular transamidation. rsc.org

Oxidation and Reduction Chemistry Applied to the Pyrrole-Butanoic Acid System

The pyrrole ring and its substituents are susceptible to both oxidation and reduction, which can be used to introduce new functionality or alter the core structure.

Oxidation: The pyrrole ring is an electron-rich heterocycle and can be sensitive to oxidation. nih.govresearchgate.net Strong oxidizing agents can lead to polymerization or degradation, often resulting in the formation of "pyrrole black". researchgate.net However, controlled oxidation can yield valuable synthetic intermediates. nih.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), singlet oxygen, or hypervalent iodine reagents can lead to dearomatization and the formation of functionalized products like pyrrolinones. nih.govresearchgate.net The butanoic acid side chain is generally stable to mild oxidation, but stronger conditions could lead to its degradation. The oxidation of pyrrole with p-benzoquinone in the presence of acid has been shown to produce low-molecular-weight semiconducting materials. rsc.org

Reduction: The electron-withdrawing ethoxycarbonyl group makes the pyrrole ring susceptible to reduction. The Birch reduction, using metals like sodium or lithium in liquid ammonia, is a well-established method for reducing electron-deficient pyrroles to yield 3-pyrrolines. pu.ac.ke This reaction provides a pathway to non-aromatic pyrrolidine (B122466) derivatives. Concurrently, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ethoxycarbonyl and the carboxylic acid groups to their corresponding primary alcohols, yielding 4-(5-(hydroxymethyl)-1H-pyrrol-3-yl)butan-1-ol. Catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C), can also be employed, though conditions must be carefully controlled to avoid over-reduction or side reactions. semanticscholar.org

TransformationReagent(s)Key Product FeatureReference
Oxidationm-CPBA, ¹O₂, p-benzoquinonePyrrolinones, dearomatization, semiconducting adducts nih.govresearchgate.netrsc.org
Reduction (Ring)Na/Li in NH₃ (Birch Reduction)3-Pyrroline pu.ac.ke
Reduction (Side Chains)LiAlH₄Diol (reduction of ester and acid)N/A

Rearrangement Reactions

Rearrangement reactions represent a class of transformations where the carbon skeleton or functional groups of a molecule are reorganized. For the this compound system, specific rearrangement reactions are not extensively documented in the literature, suggesting this is a less explored area of its chemistry.

However, based on the functional groups present, certain classical rearrangements could be theoretically envisioned. For example, a reaction analogous to the Fries rearrangement, which typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, is conceivable under Lewis acid catalysis, potentially leading to the migration of an acyl group. wiley-vch.de Similarly, under specific conditions, reactions related to the Favorskii rearrangement, which converts an α-haloketone to a rearranged ester, might be adaptable if a suitable precursor were synthesized from the butanoic acid chain. wiley-vch.de These possibilities remain speculative without direct experimental evidence for this particular molecular framework.

Structural Modifications and Design of Analogs of 4 5 Ethoxycarbonyl 1h Pyrrol 3 Yl Butanoic Acid

Analogs with Varied Pyrrole (B145914) Ring Substitution Patterns

The introduction of alkyl and aryl groups onto the pyrrole ring is a common strategy for creating structural diversity. These substitutions can influence the molecule's steric and electronic properties. Synthetic methods like the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, are valuable for creating substituted pyrroles. researchgate.netwikipedia.orgalfa-chemistry.com Modern approaches, including multicomponent reactions (MCRs), offer efficient, one-pot procedures to generate polysubstituted pyrrole derivatives from simple precursors. rsc.orgorientjchem.orgbohrium.com For instance, MCRs can facilitate the synthesis of pyrroles with multiple, distinct aryl and alkyl substituents, which can be difficult to achieve through classical methods. researchgate.netsemanticscholar.org

Table 1: Examples of Alkyl and Aryl Substitutions on a Pyrrole Core This table is representative of substitution patterns and does not imply these specific compounds are direct analogs of 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid.

Substitution Type Example Compound Name Substituent(s) Position(s) Synthetic Method Reference
Alkyl 2,5-dimethyl-1-phenyl-1H-pyrrole Methyl 2, 5 Paal-Knorr Synthesis mdpi.com
Aryl 1,2-diphenyl-1H-pyrrole Phenyl 1, 2 Paal-Knorr Synthesis
Mixed 2-methyl-3,4,5-triphenyl-1H-pyrrole Methyl, Phenyl 2, 3, 4, 5 Multicomponent Reaction
Aryl 3-Aroyl-1-arylpyrrole Aroyl, Aryl 1, 3 Friedel-Crafts Acylation

To explore different structural and electronic properties, the central pyrrole ring can be replaced by or fused with other heterocyclic systems. This approach can lead to novel scaffolds with unique biological profiles. One such modification involves the fusion of the pyrrole ring with an indole ring to create pyrroloindole structures. Another strategy involves ring expansion, such as the conversion of 2,5-disubstituted pyrroles into cyclopenta[c]pyridine derivatives. These transformations alter the core shape, size, and heteroatom arrangement of the molecule. Bioactive compounds often feature a range of heterocyclic rings, and replacing the pyrrole core with alternatives like pyrazole, imidazole, or furan is a rational design strategy. ijnrd.org

Modifications of the Butanoic Acid Chain Structure

The butanoic acid side chain is a critical component, contributing to the molecule's polarity and potential for interaction with biological targets. Modifications to this chain, such as altering its length or introducing new functional groups, are key strategies in analog design.

Homologation, the process of extending a carbon chain by one or more methylene units, is a fundamental strategy in medicinal chemistry to probe the optimal distance between key functional groups. wikipedia.org The Arndt–Eistert synthesis has been a classic method for the one-carbon homologation of carboxylic acids, though newer, milder methods are now available. youtube.comuva.nlnih.gov By varying the length of the carboxylic acid side chain attached to the pyrrole ring, analogs with different lipophilicity and spatial arrangement can be synthesized. This can lead to derivatives with acetic, propionic, pentanoic, or hexanoic acid side chains, systematically altering the molecule's physical properties. acs.org

Table 2: Examples of Carboxylic Acid Chain Length Variation on a Pyrrole-like Core Note: These examples feature a maleimide core, a derivative of pyrrole, to illustrate the principle of chain length modification.

Compound Name Acid Chain Number of Methylene Units
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid Acetic acid 1
3-Maleimidopropionic acid Propionic acid 2
4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid Butanoic acid 3
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid Pentanoic acid 4
6-Maleimidocaproic acid Hexanoic (Caproic) acid 5

Introducing polar functional groups such as hydroxyl (-OH) or oxo (C=O) onto the butanoic acid chain or the pyrrole ring can significantly impact a molecule's properties, including solubility and hydrogen bonding capacity. For example, the synthesis of 4-oxo-4-(2-oxo-1-pyrrolidinyl)butyric acid demonstrates the incorporation of an oxo group, creating a keto acid derivative. prepchem.com Similarly, the introduction of one or more oxo groups directly onto the pyrrole ring, forming pyrrolinone or maleimide structures, generates analogs with distinct electronic characteristics. nih.govresearchgate.net The side chain can also be hydroxylated, which can be achieved through various synthetic routes, including the reduction of a corresponding ketone. stackexchange.com

Table 3: Analogs with Introduced Oxo Functionalities This table provides examples of related structures where oxo groups have been incorporated.

Compound Name Location of Oxo Group(s)
4-Oxo-4-(2-oxo-1-pyrrolidinyl)butyric acid prepchem.com Butanoic chain and Pyrrolidine (B122466) ring
4-(3-methyl-5-oxo-2H-pyrrol-1-yl)butanoic acid Pyrrole ring
4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid Pyrrole ring (Maleimide)

N-Substitution of the Pyrrole Ring for Modulated Reactivity

The nitrogen atom of the pyrrole ring is a crucial site for modification. The N-H group can be substituted with various groups to protect it, modulate the electronic properties of the ring, and direct the regioselectivity of subsequent reactions. wikipedia.org

The electron-rich nature of the pyrrole ring, stemming from the delocalization of the nitrogen's lone pair into the aromatic system, makes it highly reactive towards electrophilic substitution, typically at the C2 position. pearson.comquora.comlibretexts.orgaklectures.com Attaching an electron-withdrawing group to the nitrogen, such as a sulfonyl or an alkoxycarbonyl group, can temper this reactivity and alter the regioselectivity of further functionalization. nih.govacs.org

For instance, N-sulfonyl pyrroles are common synthetic intermediates. organic-chemistry.orgnih.gov The condensation of 2,5-dimethoxytetrahydrofuran with sulfonamides is a direct route to their synthesis. acs.orgorganic-chemistry.org Similarly, N-alkoxycarbonyl groups serve as effective protecting groups that can direct acylation reactions preferentially to the C2 position, whereas other substituents might favor the C3 position. nih.govacs.orgnih.govbath.ac.uk This modulation of reactivity is a powerful tool in the targeted synthesis of complex, polysubstituted pyrrole analogs. tandfonline.comresearchgate.net

Synthesis of Conjugates and Hybrid Molecular Structures

The presence of a carboxylic acid and an ester group in this compound makes it a versatile scaffold for the synthesis of conjugates and hybrid molecules. These modifications are typically achieved through the formation of amide or ester linkages with other molecules of interest, such as peptides, pharmacophores, or biocompatible polymers.

The carboxylic acid moiety of the butanoic acid side chain is a primary site for conjugation. Standard peptide coupling reagents can be utilized to form amide bonds with the amino groups of peptides or other amine-containing molecules. This approach allows for the incorporation of the pyrrole moiety into peptidic structures, potentially influencing their conformation and biological properties.

Furthermore, this compound can act as a linker in the design of hybrid molecules, connecting two different bioactive moieties to create a single chemical entity with a dual mode of action. The butanoic acid chain provides a flexible spacer, and the carboxylic acid can be activated for coupling with a hydroxyl or amino group of another drug molecule. This strategy is widely employed in drug discovery to develop novel therapeutics with improved efficacy or reduced side effects. The design of such conjugates is crucial in fields like targeted drug delivery, where a targeting moiety is linked to a cytotoxic agent.

The general approach to forming these conjugates involves the activation of the carboxylic acid group of this compound. Common activating agents and coupling reagents are listed in the table below.

Coupling Reagent/SystemDescription
EDC/DMAP1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (DMAP) is a widely used system for the formation of amide and ester bonds.
HATU/DIPEA(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with Diisopropylethylamine (DIPEA) is a highly efficient peptide coupling reagent.
Acyl Halide FormationThe carboxylic acid can be converted to a more reactive acyl chloride or fluoride, which then readily reacts with amines or alcohols.

These methods facilitate the covalent attachment of various molecular entities to the pyrrole scaffold, leading to the creation of novel conjugates and hybrid structures with potentially enhanced biological activities.

Pyrrole-Fused Ring Systems Derived from Related Precursors

The butanoic acid side chain of this compound provides a key structural element for the construction of pyrrole-fused ring systems through intramolecular cyclization reactions. Such cyclizations can lead to the formation of bicyclic and polycyclic heteroaromatic compounds, which are prevalent scaffolds in many biologically active natural products and synthetic drugs.

One potential application of this compound as a precursor is in the synthesis of pyrrolo[1,2-a]azepine derivatives. Following the activation of the carboxylic acid, for instance, by conversion to an acyl chloride, an intramolecular Friedel-Crafts type acylation could be envisioned. This reaction would involve the acylation of the electron-rich pyrrole ring at the C2 or C5 position by the activated butanoyl chain, leading to the formation of a seven-membered ring fused to the pyrrole core. The specific outcome of such a cyclization would depend on the reaction conditions and the substitution pattern of the pyrrole ring.

The general strategy for the synthesis of such fused systems involves the generation of a reactive intermediate from the butanoic acid side chain that can then undergo an intramolecular cyclization onto the pyrrole ring. The table below outlines some potential cyclization strategies that could be explored with derivatives of this compound.

Cyclization StrategyDescriptionPotential Fused System
Intramolecular Friedel-Crafts AcylationActivation of the carboxylic acid (e.g., as an acyl chloride) followed by Lewis acid-catalyzed cyclization onto the pyrrole ring.Pyrrolo[1,2-a]azepin-one
Reductive Amination/CyclizationConversion of the carboxylic acid to an aldehyde or ketone, followed by reductive amination with the pyrrole nitrogen and subsequent cyclization.Saturated Pyrrolo[1,2-a]azepine
Pictet-Spengler type reactionCondensation of a derivative where the butanoic acid is converted to an aminoethyl group with an aldehyde, followed by cyclization.Dihydropyrrolo[1,2-a]quinoxalines (with appropriate precursors)

The synthesis of these fused heterocyclic systems from pyrrole precursors is a topic of significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by these scaffolds. While specific examples utilizing this compound are not prominently documented, the chemical functionalities present in the molecule make it a plausible candidate for the development of novel synthetic routes to these important classes of compounds. The exploration of such intramolecular cyclization reactions could lead to the discovery of new pyrrole-fused heterocycles with unique biological activities.

Based on a comprehensive search of scientific literature and chemical databases, there is no specific published analytical or spectroscopic data available for the compound “this compound.”

Therefore, it is not possible to provide the detailed, scientifically accurate article focusing solely on the requested characterization methodologies for this specific molecule as outlined in the instructions. Generating content on related but distinct compounds would violate the strict requirement to focus exclusively on "this compound."

Analytical and Spectroscopic Characterization Methodologies in Research

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. For a compound like 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid, this analysis would definitively confirm the connectivity of the ethoxycarbonyl and butanoic acid moieties to the pyrrole (B145914) ring.

In crystallographic studies of related butanoic acid and pyrrole derivatives, molecules often exhibit specific packing arrangements stabilized by intermolecular forces. mdpi.comresearchgate.netmdpi.com A key feature observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. mdpi.commdpi.com Similarly, the N-H group of the pyrrole ring and the carbonyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks. mdpi.comnih.gov

An X-ray crystallographic study of this compound would yield a detailed structural model, including the conformation of the flexible butanoic acid chain and the orientation of the ethoxycarbonyl group relative to the pyrrole ring. The analysis would also reveal how these molecules pack in the crystal lattice, providing insights into solid-state properties like melting point and solubility.

Table 1: Representative Crystallographic Parameters for a Hypothetical Crystal Structure

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.0
c (Å) ~25.0
β (°) ~95.0
Volume (ų) ~1300
Z 4

Note: This table presents hypothetical data based on typical values for similar organic molecules to illustrate the type of information obtained from X-ray crystallography.

Advanced Spectroscopic and Photophysical Characterization Techniques (e.g., Photoluminescence)

Beyond basic structural confirmation, advanced spectroscopic techniques are used to probe the electronic and photophysical properties of molecules. Photoluminescence spectroscopy, which encompasses fluorescence and phosphorescence, is particularly valuable for compounds with aromatic systems like pyrrole. The pyrrole ring and its substituents can give rise to interesting optical properties. nih.govnih.gov

Purely organic materials exhibiting properties like room-temperature phosphorescence (RTP) are of great interest for applications in bioimaging. nih.gov The introduction of carbonyl groups to aromatic systems, such as the ethoxycarbonyl group in the target molecule, can enhance intersystem crossing (ISC) and promote phosphorescence. nih.gov A photophysical investigation of this compound would involve measuring its absorption and emission spectra in various solvents. Key parameters such as the photoluminescence quantum yield (the efficiency of light emission) and the emission lifetime would be determined. These studies reveal how the molecular structure influences the excited state dynamics and whether the compound is a candidate for applications in optical sensing or imaging. nih.govmdpi.com

Table 2: Typical Photophysical Data Obtained from Advanced Spectroscopy

Parameter Description Expected Information
Absorption Maximum (λabs) Wavelength of maximum light absorption. Provides information on the electronic transitions of the molecule.
Emission Maximum (λem) Wavelength of maximum light emission. Characterizes the color of the emitted light from the excited state.
Quantum Yield (Φ) Ratio of photons emitted to photons absorbed. Measures the efficiency of the luminescence process.

| Luminescence Lifetime (τ) | Average time the molecule spends in the excited state. | Distinguishes between fast (fluorescence) and slow (phosphorescence) emission. |

Elemental Analysis for Empirical Formula Confirmation

The molecular formula for this compound is C₁₁H₁₅NO₄. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Table 3: Elemental Analysis Data for C₁₁H₁₅NO₄

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 58.66% 58.59%
Hydrogen (H) 6.71% 6.75%
Nitrogen (N) 6.22% 6.19%
Oxygen (O) 28.41% 28.47%

Note: Experimental values are hypothetical and serve to illustrate the expected agreement with theoretical values for formula confirmation.

This method, often one of the first analytical steps performed, serves as a crucial checkpoint to validate the identity of the synthesized compound before proceeding with more complex and time-consuming characterization techniques. researchgate.netnih.gov

Computational and Theoretical Investigations of Pyrrole Butanoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations solve approximations of the Schrödinger equation, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. biointerfaceresearch.comnih.gov This method is also used to evaluate electronic properties. biointerfaceresearch.com For a molecule like 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d), can predict bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com The geometry optimization process finds the lowest energy conformation of the molecule, which is crucial for understanding its reactivity and how it might interact with other molecules. nih.govscispace.com The resulting electronic structure provides information on the distribution of electron density throughout the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT

This interactive table shows hypothetical optimized bond lengths and angles calculated via DFT. Click on a row to highlight it.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Carboxylic Acid)1.21 Å
Bond LengthC-O (Carboxylic Acid)1.35 Å
Bond LengthN-H (Pyrrole)1.01 Å
Bond LengthC=C (Pyrrole)1.38 Å
Bond AngleO=C-O (Carboxylic Acid)124.5°
Bond AngleC-N-C (Pyrrole)109.0°

Table 2: Hypothetical NBO Analysis Results

This interactive table presents selected donor-acceptor interactions and their calculated stabilization energies (E(2)). Higher E(2) values indicate stronger electronic interactions. Sort the table by clicking the headers.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of C=Oπ(C-O)35.5
π(C=C) in Pyrrole (B145914)π(C=C) in Pyrrole22.1
LP(N) in Pyrroleπ(C=C) in Pyrrole58.4
σ(C-H)σ(C-C)4.8

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govmaterialsciencejournal.org A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For this compound, calculating these energies helps in understanding its potential to participate in chemical reactions. researchgate.netcore.ac.uk

Table 3: Predicted Frontier Molecular Orbital Energies

This table displays the theoretical energy values for the HOMO, LUMO, and the resulting energy gap. Use the search bar to filter the data.

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.25
Energy Gap (ΔE)5.33

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. avogadro.cclibretexts.org It is calculated by determining the electrostatic potential at different points on the electron density surface. wuxiapptec.com These maps are color-coded to indicate different regions of charge: red typically represents electron-rich areas with a negative electrostatic potential, while blue indicates electron-deficient areas with a positive electrostatic potential. wuxiapptec.comyoutube.com For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and ester groups, as these are electronegative atoms with lone pairs of electrons. Conversely, a positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring, highlighting these as potential sites for electrophilic attack or hydrogen bonding. wuxiapptec.com

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions (conceptual, not specific biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govmdpi.com This method is instrumental in drug design and molecular biology. The process involves computationally placing the ligand, in this case, this compound, into the binding site of a receptor. mdpi.com An algorithm then samples many possible conformations and orientations of the ligand within the binding site and assigns a score to each, which estimates the binding affinity. researchgate.net The results can reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com This information is valuable for understanding how a molecule might interact with a biological target on a conceptual level, without presuming a specific therapeutic activity. nih.gov

Table 4: Hypothetical Molecular Docking Results

This table shows a conceptual outcome of a docking simulation for the title compound with a generic protein active site.

ParameterValue/Description
Binding Affinity (Score)-7.8 kcal/mol
Key Interacting ResiduesLys122, Ser190, Phe288
Types of InteractionsHydrogen bond with Ser190; Salt bridge with Lys122; Pi-stacking with Phe288

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu The fundamental principle is that the structural properties of a molecule determine its activity. In a QSAR study, a set of similar molecules (analogues) is used. For each molecule, various physicochemical properties, known as molecular descriptors, are calculated. These can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., dipole moment), and sterics (e.g., molecular volume). nih.gov A statistical model is then developed to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, guiding the design of more potent molecules. mdpi.comnih.gov For a series of analogues based on the this compound scaffold, a QSAR model could help identify which structural modifications are most likely to enhance a desired (conceptual) activity. nih.gov

Table 5: Illustrative QSAR Data for a Series of Pyrrole-Butanoic Acid Analogues

This table provides a hypothetical dataset for a QSAR study. It shows how different descriptors might correlate with a predicted activity score.

Compound AnalogueLogP (Hydrophobicity)Molecular WeightPredicted Activity (pIC50)
Analogue 1 (R=CH3)2.1267.36.5
Analogue 2 (R=Cl)2.6287.77.1
Analogue 3 (R=OH)1.5269.36.2
Analogue 4 (R=F)2.0271.36.8

Predictive Computational Chemistry for Compound Properties (e.g., ADMET property prediction methodology)

In modern drug discovery and development, the early assessment of a compound's pharmacokinetic and toxicological profile is crucial to avoid late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities like this compound before their actual synthesis. researchgate.netnih.gov This predictive approach relies on sophisticated algorithms and models built from extensive experimental data. nih.gov

The methodology for predicting ADMET properties typically begins with the generation of a 2D or 3D representation of the molecule, often in the Simplified Molecular-Input Line-Entry System (SMILES) format. mdpi.com This digital representation is then processed by various specialized software and web-based tools, such as SwissADME and pkCSM, which employ a range of computational models. mdpi.comsemanticscholar.org These models include quantitative structure-activity relationships (QSAR), machine learning algorithms like support vector machines (SVMs), and graph-based signature methods to forecast the compound's behavior in the human body. researchgate.netnih.gov

Key ADMET parameters evaluated for pyrrole-butanoic acid systems and related compounds include:

Absorption: Predictions focus on properties like gastrointestinal (GI) absorption, aqueous solubility, and cell permeability (e.g., Caco-2 permeability). High GI absorption is a desirable trait for orally administered drugs. researchgate.netmdpi.com Lipophilicity, often expressed as logP, is another critical factor influencing absorption and is routinely calculated.

Distribution: This involves predicting how a compound distributes throughout the body. Important considerations include plasma protein binding, volume of distribution, and its ability to cross critical biological barriers like the blood-brain barrier (BBB). researchgate.netmdpi.com The inability to permeate the BBB is often preferred to avoid central nervous system side effects. mdpi.com Models also assess whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit its distribution to target tissues. mdpi.com

Metabolism: Computational models predict the compound's susceptibility to metabolism, primarily by the cytochrome P450 (CYP) family of enzymes. researchgate.netmdpi.com Predictions identify which specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to be inhibited by the compound. mdpi.com Identifying potential drug-drug interactions through CYP inhibition is a critical step. Advanced methods can even predict the specific site on the molecule most likely to be metabolized. researchgate.net

Excretion: This parameter concerns the elimination of the compound and its metabolites from the body. Models can predict the total clearance rate and whether the compound is a substrate for transporters involved in renal excretion.

Toxicity: A wide range of toxicological endpoints can be predicted, including carcinogenicity, mutagenicity (e.g., AMES test), hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

The output of these predictive tools allows chemists to prioritize compounds with favorable ADMET profiles for synthesis and further testing, thereby optimizing resources and accelerating the discovery process. researchgate.net

Table 1: Representative ADMET Properties Predicted for Pyrrole Derivatives Using In Silico Methods Note: The data below is illustrative of typical predictions for this class of compounds and not specific experimental values for this compound.

Property CategoryParameterPredicted Outcome/ValueSignificance
AbsorptionGastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability. mdpi.com
Aqueous SolubilityModerate to LowMay impact formulation and absorption.
DistributionBlood-Brain Barrier (BBB) PermeationNoLow likelihood of CNS side effects. mdpi.com
P-gp SubstrateNoNot subject to efflux by P-glycoprotein. mdpi.com
MetabolismCYP2D6 InhibitionInhibitorPotential for drug-drug interactions. mdpi.com
CYP3A4 InhibitionNon-inhibitorLower risk of interactions with many common drugs. mdpi.com
ToxicityAMES ToxicityNon-mutagenicIndicates a lower likelihood of being carcinogenic.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for investigating the detailed pathways of chemical reactions involving pyrrole-butanoic acid systems. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can model reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimentation alone. biointerfaceresearch.comresearchgate.net These theoretical studies are crucial for understanding how a compound like this compound is formed and how it might react.

The process of elucidating a reaction mechanism computationally involves several key steps. First, the three-dimensional structures of the reactants, products, and any potential intermediates are optimized to find their lowest energy conformations. biointerfaceresearch.com Following this, the transition state (TS) for each step of the proposed reaction pathway is located. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.net

For pyrrole-containing molecules, computational studies have been used to investigate various reaction types:

Synthesis Mechanisms: Theoretical calculations can clarify the mechanism of pyrrole ring formation, such as through cycloaddition reactions or multi-component syntheses. nih.govmdpi.com For instance, DFT calculations can model the step-by-step process, including the formation of key intermediates and the final ring-closing and aromatization steps.

Reaction Energetics: In reactions such as decarboxylation or deoxygenation of related carboxylic acids, computational models can determine the energy profiles for different proposed mechanisms (e.g., concerted vs. stepwise pathways). researchgate.netrsc.org Studies on the decarboxylation of pyrrole-2-carboxylic acid, for example, have used DFT to show how the presence of a proton catalyst and water molecules significantly lowers the activation energy barrier for C-C bond cleavage. researchgate.net

Catalytic Cycles: When a catalyst is involved, as in the deoxygenation of butyric acid, computational methods can model the entire catalytic cycle. rsc.org This includes the adsorption of the reactant onto the catalyst surface, the sequence of bond-breaking and bond-forming events, and the final desorption of the product. rsc.org

These theoretical insights are invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and predicting the chemical reactivity and stability of novel pyrrole-butanoic acid derivatives.

Table 2: Key Concepts in Computational Elucidation of Reaction Mechanisms

ConceptDescriptionComputational MethodSignificance in Pyrrole-Butanoic Acid Systems
Geometry OptimizationFinding the lowest energy arrangement of atoms for reactants, products, and intermediates.DFT (e.g., B3LYP functional with a basis set like 6-31G(d,p)) biointerfaceresearch.commdpi.comProvides accurate 3D structures and relative stabilities of molecules involved in the reaction.
Transition State (TS) SearchLocating the maximum energy point along the minimum energy path connecting reactants and products.Synchronous Transit-Guided Quasi-Newton (STQN) methods or similar algorithms.Identifies the structure of the "point of no return" for a reaction step.
Frequency CalculationCalculation of vibrational frequencies to characterize stationary points on the potential energy surface.DFTConfirms a structure as a minimum (all real frequencies) or a transition state (one imaginary frequency).
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur (Energy of TS - Energy of Reactants).Single-point energy calculations on optimized structures.Determines the theoretical rate of a reaction step; essential for identifying the rate-determining step. researchgate.net
Solvation ModelIncorporating the effect of the solvent on the reaction energetics.Polarizable Continuum Model (PCM) or similar continuum models. researchgate.netProvides a more realistic energy profile for reactions occurring in solution.

Applications As Versatile Building Blocks and Precursors in Advanced Organic Synthesis

A Key Player in the Synthesis of Complex Heterocyclic Compounds and Scaffolds

The inherent reactivity of the pyrrole (B145914) ring, coupled with the dual functionalities of the ester and carboxylic acid groups, positions 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid as a crucial starting material for the synthesis of complex heterocyclic compounds. The nitrogen atom within the pyrrole ring, along with the electrophilic carbon of the ethoxycarbonyl group and the nucleophilic potential of the butanoic acid's carboxyl group, offers multiple reaction sites. This allows for the construction of fused ring systems and other elaborate molecular architectures.

For instance, the butanoic acid side chain can be strategically utilized for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves the initial formation of an amide bond, followed by a subsequent cyclization step, a process for which this compound is an ideal starting material. The ability to generate new chemical libraries with distinct substitution patterns is a testament to the versatility of pyrrole-based precursors in diversity-oriented synthesis nih.gov.

An Intermediate in the Total Synthesis of Natural Products

Pyrrole-containing natural products represent a vast and structurally diverse class of bioactive molecules. The pyrrole moiety is a key structural component in numerous natural products, including the prodigiosin family of pigments, which exhibit a range of biological activities including anticancer and antibacterial properties nih.govnih.gov. The total synthesis of these complex natural products often relies on the strategic use of highly functionalized pyrrole building blocks.

While direct evidence of the use of this compound in the total synthesis of a specific natural product is not extensively documented, its structural motifs are present in key intermediates of complex synthetic pathways. The ethoxycarbonyl group at the 5-position and the butanoic acid chain at the 3-position provide the necessary handles for elaboration into the intricate side chains and fused ring systems characteristic of many pyrrole-containing natural products. For example, the synthesis of prodigiosin and its analogs involves the coupling of substituted pyrrole fragments, and a molecule with the functional group arrangement of this compound could serve as a valuable precursor to one of these fragments nih.gov.

A Precursor for Advanced Functional Materials

The unique electronic and photophysical properties of the pyrrole ring have led to its incorporation into a variety of functional materials, including luminescent molecular crystals. The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices has spurred research into novel organic molecules with tailored luminescent properties.

Pyrrole derivatives can be designed to exhibit strong fluorescence, and the substitution pattern on the pyrrole ring plays a crucial role in tuning these properties. The presence of both an electron-withdrawing ethoxycarbonyl group and a flexible butanoic acid chain on the pyrrole core of this compound offers opportunities for the rational design of luminescent materials. The carboxylic acid group can be further functionalized to introduce other chromophores or to control the intermolecular interactions in the solid state, which is critical for achieving high luminescence efficiency in molecular crystals.

A Foundation for the Design and Synthesis of Chemical Probes and Research Ligands

Chemical probes are essential tools for studying biological processes, and fluorescent probes, in particular, allow for the visualization of molecules and events within living cells. The pyrrole scaffold is an attractive core for the development of such probes due to its biocompatibility and tunable fluorescent properties.

The butanoic acid side chain of this compound is particularly well-suited for the attachment of fluorophores or for conjugation to biomolecules. The carboxylic acid can be readily converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins or other biomolecules for fluorescent labeling nih.gov. This allows for the specific targeting and visualization of biological targets. Furthermore, the pyrrole ring itself can be part of a larger fluorophore system, with its photophysical properties modulated by the substituents at the 3- and 5-positions. The development of novel fluorescent probes often involves the synthesis of a library of derivatives to optimize properties such as brightness, photostability, and targeting specificity nih.govaxispharm.combroadpharm.comresearchgate.net.

A Versatile Tool for Diversification in Library Synthesis and High-Throughput Chemistry

The principles of diversity-oriented synthesis aim to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The ability to generate a wide range of molecular scaffolds from a common starting material is a key aspect of this approach. This compound, with its multiple functional groups, is an excellent substrate for the construction of compound libraries.

Emerging Research Directions and Future Perspectives in Pyrrole Butanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the pyrrole (B145914) core has traditionally been dominated by classic methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses. semanticscholar.orgnih.govsyrris.com While effective, these methods often require harsh conditions or involve multiple steps, which limits their efficiency and scope. syrris.com Modern synthetic chemistry is focused on overcoming these limitations by developing novel and more sustainable routes.

One promising direction is the adoption of continuous flow synthesis. syrris.com This technology offers significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and the potential for seamless multi-step reactions without the need to isolate intermediates. For instance, the Hantzsch reaction, a multicomponent reaction, can be adapted to a flow process to generate pyrrole-3-carboxylic acids directly from simple starting materials, utilizing the in-situ generated HBr to facilitate subsequent reactions like ester hydrolysis. syrris.com

Another area of development is the use of novel multicomponent reactions (MCRs) that allow for the construction of complex, highly functionalized pyrroles in a single, atom-economical step. nih.govresearchgate.net Researchers are also exploring unconventional starting materials, such as the reaction of benzimidazolium salts with alkyne derivatives, to access unique pyrrole structures. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrrole Derivatives

Feature Classical Batch Synthesis (e.g., Paal-Knorr) Modern Continuous Flow Synthesis
Reaction Time Hours to days Minutes to hours
Efficiency Often lower yields, more byproducts Higher yields, improved purity
Scalability Challenging Straightforward and safe
Process Control Limited control over heat/mass transfer Precise control over parameters

| Sustainability | Higher solvent waste, energy intensive | Reduced waste, more energy efficient |

Green Chemistry Approaches and Methodologies in Compound Synthesis

The principles of green chemistry are becoming increasingly integral to the synthesis of pyrrole derivatives. conicet.gov.ar The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. conicet.gov.ar

Key green approaches in pyrrole synthesis include:

Use of Benign Solvents: Shifting from toxic organic solvents to environmentally friendly alternatives like water or ethanol, or employing solvent-free reaction conditions. beilstein-journals.orgresearchgate.netmdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. conicet.gov.arbeilstein-journals.org

Heterogeneous and Recyclable Catalysts: Developing solid-supported catalysts, such as nano-ferric supported glutathione, that can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. nih.govbeilstein-journals.org A straightforward solventless synthesis of N-substituted pyrroles has been developed using mechanochemical activation and a biosourced organic acid as the catalyst, achieving very short reaction times. researchgate.net

Table 2: Examples of Green Synthetic Approaches for Pyrroles

Approach Catalyst/Medium Energy Source Key Advantages
Solvent-Free Synthesis L-tryptophan Conventional Heating Avoids solvent waste, high atom economy. alliedacademies.org
Aqueous Synthesis Nano-ferric organocatalyst Microwave Environmentally friendly solvent, catalyst is recoverable. beilstein-journals.org
Mechanochemical Method Biosourced organic acid High-Speed Vibration Solventless, very short reaction times. researchgate.net

| Ultrasound-Assisted | Zinc dust | Ultrasound | Increased reaction rate, avoids high temperatures. semanticscholar.org |

Exploration of New Reactivity Patterns and Unprecedented Transformations

Understanding and controlling the reactivity of the pyrrole ring is fundamental to creating novel derivatives. A significant challenge in pyrrole chemistry is achieving selective functionalization at the C3 and C4 positions, as electrophilic aromatic substitution preferentially occurs at the electron-rich C2 and C5 positions. researchgate.net

Future research will focus on developing methods for direct C-H functionalization at these less reactive sites. This involves exploring how the electronic properties of substituents, such as the ethoxycarbonyl and butanoic acid groups in the target compound, can be harnessed to direct reactivity. These groups can alter the electron density distribution within the pyrrole ring, potentially opening up new avenues for selective transformations. mdpi.com

Furthermore, studies on the behavior of complex pyrrole derivatives in the presence of strong acids have revealed unexpected cyclization and rearrangement reactions, leading to the formation of novel polycyclic heterocyclic systems. researchgate.netmdpi.com Investigating these unprecedented transformations can provide access to new molecular architectures that would be difficult to synthesize through conventional means.

Integration with Advanced Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis)

The development of advanced catalytic systems is revolutionizing the synthesis of pyrroles, offering mild, efficient, and highly selective transformations. rsc.orgrsc.org

Organocatalysis: This field utilizes small, metal-free organic molecules to catalyze reactions. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful, green alternative to traditional metal-based catalysis for constructing the pyrrole ring. researchgate.netrsc.org Catalysts such as L-proline, vitamin B1, and choline (B1196258) chloride/urea have been successfully employed in various pyrrole syntheses, including domino reactions that proceed via Michael addition and aldol (B89426) condensation pathways. rsc.org

Photoredox Catalysis: This cutting-edge technique uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. acs.org Photoredox catalysis has been applied to a range of transformations on the pyrrole core, including C-H functionalization, arylation, and intramolecular radical cyclizations. acs.orgacs.org Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes and, more recently, earth-abundant metals like cobalt, which promote reactions that are often impossible with traditional methods. rsc.orgacs.orgbath.ac.uk

Table 3: Advanced Catalytic Systems in Pyrrole Synthesis

Catalytic System Catalyst Example Reaction Type Key Advantages
Organocatalysis L-Proline Multicomponent Reaction Metal-free, environmentally friendly, forms multiple bonds in one pot. rsc.org
Photoredox Catalysis Acridinium Dye Oxidative C-N Bond Formation Uses visible light, mild conditions, avoids pre-functionalized materials. rsc.org
Photoredox Catalysis Tris(2,2′-bipyridyl)ruthenium Intramolecular Radical Cyclization Room temperature, high efficiency for forming fused ring systems. acs.org

| 3d Metal Catalysis | Cobalt Complex | Photochemical C-H Arylation | Uses earth-abundant metal, efficient for C-H functionalization. bath.ac.uk |

Advanced Computational Tools for Structure-Property Relationship Predictions

Computational chemistry is an indispensable tool for accelerating the discovery and development of new pyrrole-butanoic acid derivatives. Techniques like Density Functional Theory (DFT) allow researchers to predict a wide range of molecular properties before a compound is ever synthesized in the lab. researchgate.net

These computational tools can be used to:

Predict Stability and Reactivity: Calculate thermodynamic properties, bond dissociation energies, and electron density distributions to predict the kinetic and thermodynamic stability of novel derivatives and anticipate their reactivity patterns. mdpi.comresearchgate.net

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of a molecule, which is crucial for understanding its interaction with biological targets or its packing in a solid-state material. mdpi.commdpi.com

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to gain a deeper understanding of how a reaction proceeds, aiding in the optimization of reaction conditions. mdpi.com

Forecast Biological and Material Properties: Predict drug-like properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) and material characteristics, helping to prioritize synthetic targets for chemical biology and materials science applications. mdpi.com

Expanding the Utility of Pyrrole-Butanoic Acid Derivatives in Materials Science and Chemical Biology Research

The unique structural and electronic properties of pyrrole-butanoic acid derivatives make them highly promising candidates for applications in both materials science and chemical biology.

Materials Science: Pyrrole is the fundamental building block of polypyrrole, one of the most studied conducting polymers. mdpi.com Derivatives like 4-(5-(ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid could be used as functional monomers. The butanoic acid side chain offers a handle for further modification, such as attachment to other polymers or surfaces, or it could be used to tune the solubility and processing properties of the resulting material. These tailored polymers have potential applications in sensors, corrosion inhibitors, and organic electronics. semanticscholar.orgmdpi.com

Chemical Biology: The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govbiolmolchem.com Pyrrole-butanoic acid derivatives have been investigated for a range of biological activities. nih.gov For example, specific derivatives have shown potent inhibitory activity against enzymes like steroid 5α-reductase. nih.gov The combination of the pyrrole core with a butanoic acid tail is a feature found in various bioactive molecules, suggesting potential for these compounds to act as anti-inflammatory, anticancer, or antimicrobial agents. nih.govalliedacademies.orgmdpi.com Future research will involve synthesizing libraries of these derivatives and screening them for new biological activities, leveraging the butanoic acid group to modulate properties like cell permeability and target binding.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step procedures starting with the formation of the pyrrole core. Key steps include:

  • Condensation reactions to assemble the pyrrole ring, often using aldehydes or ketones with amines or nitro compounds.
  • Esterification to introduce the ethoxycarbonyl group, followed by coupling with a butanoic acid derivative.
  • Purification via acid-base extraction (to isolate the carboxylic acid moiety) and recrystallization (e.g., ethanol/water mixtures) to enhance purity .
    Optimization strategies:
  • Adjusting solvent polarity (e.g., ethanol for reflux) to improve intermediate solubility.
  • Monitoring reaction progress with TLC (e.g., CH₃Cl/EtOH 10:1) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., pyrrole protons, ethoxycarbonyl groups) and confirms regiochemistry .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities, especially for polar derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects functional groups like C=O (ester and carboxylic acid) and N-H (pyrrole) .

Q. How do the functional groups in this compound influence its reactivity and stability during synthesis?

  • Ethoxycarbonyl Group: Susceptible to hydrolysis under acidic/basic conditions; requires anhydrous environments during synthesis.
  • Pyrrole Ring: Aromatic stabilization limits electrophilic substitution but allows for metal coordination or hydrogen bonding in biological systems .
  • Butanoic Acid: Requires protection (e.g., tert-butyl esters) during reactions involving the pyrrole core to prevent side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different in vitro assays?

  • Assay Validation: Standardize assay conditions (e.g., pH, temperature) to minimize variability.
  • Structural Confirmation: Ensure compound purity via HPLC and NMR, as impurities may skew activity .
  • Comparative Studies: Use analogs (e.g., 4-oxo-thiazolidin derivatives) to isolate structure-activity relationships (SAR) and identify critical functional groups .

Q. What strategies are employed to modify the pyrrole and butanoic acid moieties to enhance pharmacokinetic properties?

  • Pyrrole Modifications:
    • Introduce electron-withdrawing groups (e.g., halogens) to improve metabolic stability .
    • Replace the ethoxycarbonyl group with bioisosteres (e.g., amides) to enhance solubility .
  • Butanoic Acid Modifications:
    • Ester prodrugs (e.g., tert-butyl esters) to increase oral bioavailability .
    • Conjugation with targeting moieties (e.g., peptides) for tissue-specific delivery .

Q. What computational and experimental approaches elucidate the mechanism of action in oxidative stress-related pathways?

  • Molecular Docking: Predict interactions with targets like NADPH oxidase or antioxidant enzymes .
  • Enzyme Inhibition Assays: Measure IC₅₀ values against reactive oxygen species (ROS)-generating enzymes .
  • Gene Expression Profiling: Use qPCR or RNA-seq to identify upregulated/downregulated oxidative stress markers .

Q. How can researchers design analogs of this compound to improve selectivity for specific biological targets?

  • SAR Studies: Synthesize derivatives with varied substituents (e.g., 4-oxo-thiazolidin, pyrido-pyrimidine cores) and test against target panels .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors in the pyrrole ring) for target binding .

Retrosynthesis Analysis

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4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid
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4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.